2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide features a 1,2,4-thiadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioether-linked acetamide moiety bound to a naphthalen-1-yl group. Its molecular formula is C₂₁H₁₄ClN₃OS₂, with a molecular weight of 424.94 g/mol (estimated from structural analogues in and ). The 2-chlorophenyl and naphthyl groups contribute to its lipophilicity, while the thiadiazole and thioacetamide functionalities may influence electronic properties and bioactivity.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS2/c21-16-10-4-3-9-15(16)19-23-20(27-24-19)26-12-18(25)22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJBPIRWZQWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated compound to introduce the thioether linkage.
Acetamide Formation: Finally, the naphthyl group is introduced through an acylation reaction with naphthylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity at the Thioether Linkage
The -S- bridge between the thiadiazole and acetamide groups undergoes characteristic thioether reactions:
Oxidation Reactions
-
Sulfoxide/sulfone formation : Reaction with H₂O₂ or mCPBA in polar aprotic solvents (e.g., DCM) at 0–25°C yields sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives.
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 25 | Sulfoxide | 85 | |
| mCPBA | 0→25 | Sulfone | 88 |
Alkylation/Cross-Coupling
-
The thioether sulfur participates in SN2 reactions with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form sulfonium salts.
Thiadiazole Ring Modifications
The 1,2,4-thiadiazol-5-yl group exhibits electrophilic substitution and ring-opening reactivity:
Electrophilic Substitution
-
Halogenation : Reaction with NBS or NCS in CCl₄ introduces halogens at the C3 position (adjacent to the 2-chlorophenyl group) .
Ring-Opening Reactions
-
Nucleophilic attack : Thiadiazoles react with strong nucleophiles (e.g., hydrazines) under acidic conditions to form thiosemicarbazides.
Acetamide Group Reactivity
The -NHCO- moiety participates in hydrolysis and condensation:
Hydrolysis
-
Acid-catalyzed : Refluxing with 6M HCl converts the acetamide to carboxylic acid (quantitative yield).
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Base-catalyzed : NaOH/EtOH cleaves the amide bond, producing acetate salts and naphthylamine derivatives.
Condensation
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Reaction with aldehydes (e.g., benzaldehyde) in anhydrous ethanol forms Schiff bases, confirmed by IR ν(C=N) ~1600 cm⁻¹ .
2-Chlorophenyl Group
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Suzuki coupling : The Cl substituent undergoes Pd-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O (80°C, 12 h) to form biaryl systems.
Naphthyl Group
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of the naphthalene ring (55–60% yield).
Biological Activity Correlations
Key structure-activity relationships (SAR) from analogs:
-
Thioether oxidation : Sulfone derivatives show enhanced cytotoxicity (IC₅₀ = 1.2–3.8 μM vs. HCT-116) compared to thioethers .
-
Naphthyl modifications : Fluorination at C4 of the naphthalene ring improves metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for parent).
Stability Under Physiological Conditions
-
pH-dependent hydrolysis :
pH Half-life (h) Major Degradants 1.2 0.8 Carboxylic acid, NH₃ 7.4 24.5 Stable 9.0 5.2 Acetate, naphthylamine
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a thiadiazole ring, a 2-chlorophenyl group, and an acetamide functional group linked to a naphthalene moiety. The structural complexity allows for various chemical transformations, enhancing its potential biological activities.
Synthesis Overview:
The synthesis typically involves multiple steps that may include:
- Formation of the thiadiazole ring.
- Introduction of the 2-chlorophenyl group.
- Coupling with the naphthalene acetamide.
These steps can vary based on desired purity and yield, often utilizing techniques such as continuous flow chemistry for efficiency.
Biological Activities
Compounds containing thiadiazole rings have been reported to exhibit a variety of biological activities:
- Antimicrobial Activity: Research indicates that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
- Anticancer Properties: Thiadiazole-containing compounds have shown efficacy in inducing apoptosis in cancer cell lines. Studies suggest they may inhibit key signaling pathways involved in cancer proliferation, such as the Akt pathway .
- Anti-inflammatory Effects: Some derivatives have demonstrated potential in modulating inflammatory responses, which is crucial for treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
A study investigating similar thiadiazole derivatives revealed significant anticancer activity against various cell lines. For instance, compounds were tested for their ability to inhibit proliferation in breast cancer cells, showing IC50 values comparable to established chemotherapeutics .
| Compound Name | IC50 Value (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 18 | Breast Cancer | PARP inhibition |
| Compound B | 25 | Lung Cancer | Apoptosis induction |
| Compound C | 30 | Colon Cancer | Cell cycle arrest |
Antimicrobial Studies
In antimicrobial studies, derivatives of thiadiazoles exhibited varying degrees of effectiveness against resistant bacterial strains. For example:
| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-((3-(2-chlorophenyl)... | 8 | Staphylococcus aureus |
| N-(4-bromo-3-chlorophenyl)... | 16 | Escherichia coli |
| N-(5-benzylthio)-1,3,4... | 32 | Pseudomonas aeruginosa |
These findings highlight the potential for developing new antimicrobial agents from thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways Involved: The compound may inhibit key enzymes or disrupt cellular pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Thiadiazole vs. Triazole Derivatives
- Target Compound : The 1,2,4-thiadiazole core contains sulfur and nitrogen, enabling π-π stacking and dipole interactions.
- Triazole Analogues: 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () replaces thiadiazole with a 1,2,4-triazole, introducing an additional nitrogen atom.
Key Differences:
| Property | Target Compound (Thiadiazole) | Triazole Analogues |
|---|---|---|
| Aromaticity | Moderate (S-containing) | High (N-rich) |
| Hydrogen Bonding | Limited (1 N, 1 S) | Enhanced (2–3 N) |
| Lipophilicity (LogP) | Higher (~4.5 estimated) | Lower (~3.8–4.2) |
Substituent Variations
Chlorophenyl vs. Other Aromatic Groups
- Thienyl/Furyl Substitutions :
Key Differences:
| Substituent | Target Compound (Naphthyl) | Furylmethyl () | Thienyl () |
|---|---|---|---|
| Aromatic Surface Area | Large (10 π-electrons) | Small (6 π-electrons) | Moderate (8 π-electrons) |
| Hydrophobicity | High | Moderate | Moderate-High |
Biological Activity
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in disease treatment.
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a naphthyl acetamide , with a 2-chlorophenyl substituent. The synthesis typically involves several steps:
- Formation of Thiadiazole : The initial step includes reacting 2-chlorobenzoyl chloride with thiosemicarbazide to form a thiadiazole intermediate.
- Acetamide Formation : This intermediate is then reacted with naphthalen-1-ylacetyl chloride under basic conditions to yield the final product.
The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown potent growth inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Down-regulation of MMP2 and VEGFA |
| HL-60 (Leukemia) | Not specified | Induction of apoptosis |
These compounds may inhibit key proteins involved in cancer proliferation and resistance mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their ability to disrupt cellular processes in bacteria and fungi. For example:
- Mechanism : The thiadiazole ring can interact with enzymes critical for microbial survival, leading to inhibition of growth.
- Efficacy : Studies have shown that derivatives can effectively combat resistant strains of bacteria, making them potential candidates for new antimicrobial agents .
Antimalarial Activity
Recent studies have explored the application of thiadiazole derivatives in treating malaria. Compounds similar to the target molecule have been tested against Plasmodium falciparum, showing promising results:
| Compound | Strain Tested | Efficacy |
|---|---|---|
| T5 | CQ-resistant W2 | Significant |
| T6 | CQ-sensitive NF-54 | Significant |
| T8 | Both strains | Significant |
These compounds target the bifunctional protein involved in the folate metabolic pathway, which is crucial for parasite survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in DNA replication and protein synthesis.
- Protein Binding : Molecular docking studies suggest that it binds effectively to active sites of target proteins related to cancer proliferation and resistance .
- Reactive Intermediates : The formation of reactive intermediates during metabolism may contribute to its cytotoxic effects on cancer cells.
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives, including the target compound:
- A study on naphthyl-bearing thiadiazoles demonstrated significant cytotoxicity against MCF-7 cells (IC50 = 0.28 µg/mL), indicating potential for breast cancer treatment .
- Another investigation into antimalarial activity showed that specific derivatives could inhibit PfDHFR, a key enzyme in malaria parasites, suggesting a novel therapeutic approach .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Thiadiazole core formation : React 2-chlorobenzamide with phosphorus pentasulfide (P₂S₅) under reflux to generate the 1,2,4-thiadiazole ring .
Thioether linkage : Introduce the thioacetamide moiety using a nucleophilic substitution reaction with chloroacetyl chloride in the presence of triethylamine as a base (e.g., refluxing in acetonitrile for 4–6 hours) .
Naphthyl coupling : React the intermediate with 1-naphthylamine via amide bond formation, using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
Optimization Tips :
- Vary solvent polarity (e.g., DMF for higher solubility of intermediates).
- Use Cu(OAc)₂ as a catalyst to accelerate cyclization steps .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C=O (1670–1690 cm⁻¹), C-N (1300–1350 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches .
- NMR : Use ¹H NMR to verify aromatic proton environments (e.g., naphthyl protons at δ 7.2–8.5 ppm) and ¹³C NMR to identify carbonyl (δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₂₁H₁₅ClN₃OS₂: 448.0463) .
Q. How should this compound be handled and stored to maintain stability during research?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent oxidation of the thioether group .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) to avoid dermal exposure. Avoid aqueous environments to prevent hydrolysis of the acetamide bond .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the thiadiazole-thioacetamide moiety in nucleophilic substitutions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify regioselectivity in reactions (e.g., attack at sulfur vs. nitrogen) .
- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to explore potential intermediates and activation energies .
- MD Simulations : Study solvation effects using explicit solvent models (e.g., water or DMSO) to refine reaction barriers .
Q. How can researchers resolve contradictions in bioactivity data between enzymatic and cell-based assays for this compound?
- Methodological Answer :
- Assay Validation :
Enzymatic Assays : Use recombinant target enzymes (e.g., kinase or protease) with standardized substrate concentrations and buffer conditions (pH 7.4, 25°C) .
Cell-Based Assays : Include cytotoxicity controls (e.g., MTT assay) to rule off-target effects .
- Data Reconciliation :
- Compare IC₅₀ values across assays; discrepancies may arise from membrane permeability differences.
- Use LC-MS to quantify intracellular compound concentrations and correlate with activity .
Q. What experimental approaches can elucidate the tautomeric behavior of the thiadiazole ring and its impact on bioactivity?
- Methodological Answer :
- X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., thione vs. thiol) .
- UV-Vis Spectroscopy : Monitor tautomer shifts in solution (e.g., λmax changes in polar vs. nonpolar solvents) .
- Isotopic Labeling : Use deuterated solvents (D₂O) to study proton exchange rates in NMR .
Data Analysis and Optimization
Q. How can reaction yields be improved in large-scale syntheses of this compound?
- Methodological Answer :
- Process Engineering :
Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
Catalyst Screening : Test alternatives to Cu(OAc)₂, such as Fe₃O₄ nanoparticles, for greener catalysis .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry (1:1.2 molar ratio) .
Q. What strategies mitigate degradation of the thioacetamide group during long-term bioactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
